molecular formula C19H18ClN3O3 B15103748 3-(3-chlorophenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B15103748
M. Wt: 371.8 g/mol
InChI Key: QLHGBYKHNZSSNJ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxypropyl group, and a dihydroquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl and methoxypropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of microreactors can enhance reaction rates, improve safety, and reduce waste, making them ideal for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(3-chlorophenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-chlorophenyl)-1-piperazinyl]-3-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-[4-(3-chlorophenyl)-1-piperazinyl]-3-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

Compared to similar compounds, 3-(3-chlorophenyl)-N-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups and its potential for diverse chemical and biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-(3-methoxypropyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C19H18ClN3O3/c1-26-9-3-8-21-18(24)13-6-7-16-17(10-13)22-12-23(19(16)25)15-5-2-4-14(20)11-15/h2,4-7,10-12H,3,8-9H2,1H3,(H,21,24)

InChI Key

QLHGBYKHNZSSNJ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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